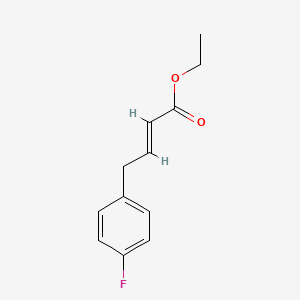

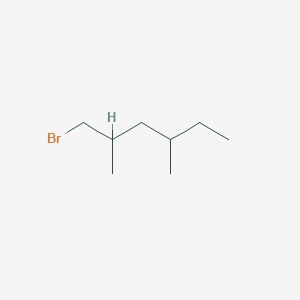

![molecular formula C17H16N4O6S B2742612 2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-31-6](/img/structure/B2742612.png)

2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene derivatives are a class of organic compounds that contain a thiophene ring . They are known to be biologically active and have been the subject of much research due to their potential medicinal properties .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions .科学的研究の応用

Synthesis and Biological Activity

Research into the derivatives of tetrahydrobenzo[b]thiophene, closely related to 2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has demonstrated a broad spectrum of biological activities. For instance, novel substituted thiophene derivatives have been synthesized for their potent antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared with standard controls like procaine amide, lidocaine, diazepam, and buspirone (Amr et al., 2010). Additionally, thiophene derivatives have been explored for their antimicrobial activities, with some compounds showing promising in vitro results against various bacteria (Wardakhan et al., 2005).

Anticancer Applications

Derivatives of tetrahydrobenzo[b]thiophene have been investigated for their potential anticancer activities. Synthesis of thiophene-incorporated thioureido substituents led to new heterocycles that displayed potent activity against the colon HCT-116 human cancer cell line, showcasing the therapeutic potential of these compounds in oncology (Abdel-Motaal et al., 2020).

Photodecomposition and Industrial Applications

The photodecomposition of tetrazole-thiones to carbodiimides has been studied, offering insights into clean photodecomposition processes that might have implications for industrial, agricultural, and medicinal applications. These processes are characterized by the formation of photostable end products, making them promising leads for various applications (Alawode et al., 2011).

Anti-Inflammatory Agents

Compounds derived from tetrahydrobenzo[b]thiophene have shown significant anti-inflammatory activities. The synthesis of 5-substituted benzo[b]thiophene derivatives has resulted in compounds with potent anti-inflammatory properties, indicating the potential use of these compounds in treating inflammation-related conditions (Radwan et al., 2009).

将来の方向性

作用機序

Target of Action

The primary target of this compound is currently unknown. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a variety of biological effects .

Result of Action

Some thiophene derivatives have been shown to have antitumor efficacy, suggesting that this compound may also have similar effects .

特性

IUPAC Name |

2-[(2,4-dinitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O6S/c1-8-2-5-13-11(6-8)14(15(18)22)17(28-13)19-16(23)10-4-3-9(20(24)25)7-12(10)21(26)27/h3-4,7-8H,2,5-6H2,1H3,(H2,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSGODXDWJKIDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

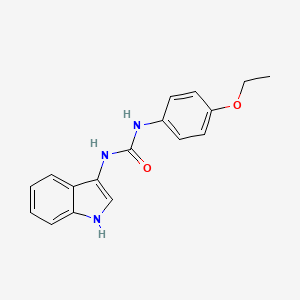

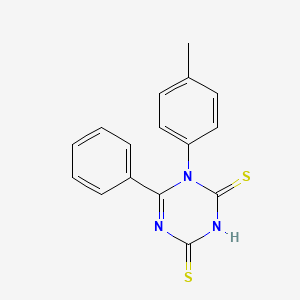

![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)

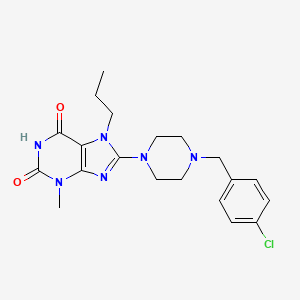

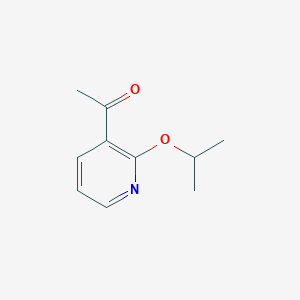

![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)

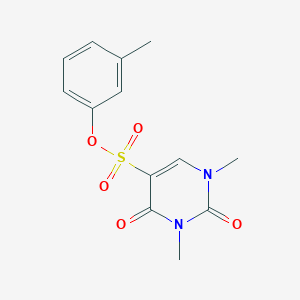

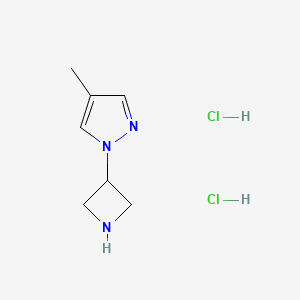

![N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742536.png)

![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B2742547.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2742551.png)